Fluensulfone Fluensulfone Fluensulfone is a member of the class of 1,3-thiazoles carrying 3,4,4-trifluorobut-3-ene-1-sulfonyl and chloro substituents at positions 2 and 5 respectively. A nematicide that is effective against a number of plant parasitic nematodes in a range of agricultural and horticultural crops. It has a role as a nematicide and an agrochemical. It is a member of 1,3-thiazoles, an organochlorine pesticide, a sulfone, an organofluorine pesticide and an olefinic compound.
Brand Name: Vulcanchem
CAS No.: 318290-98-1
VCID: VC0528122
InChI: InChI=1S/C7H5ClF3NO2S2/c8-5-3-12-7(15-5)16(13,14)2-1-4(9)6(10)11/h3H,1-2H2
SMILES: C1=C(SC(=N1)S(=O)(=O)CCC(=C(F)F)F)Cl
Molecular Formula: C7H5ClF3NO2S2
Molecular Weight: 291.7 g/mol

Fluensulfone

CAS No.: 318290-98-1

Cat. No.: VC0528122

Molecular Formula: C7H5ClF3NO2S2

Molecular Weight: 291.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fluensulfone - 318290-98-1

Specification

CAS No. 318290-98-1
Molecular Formula C7H5ClF3NO2S2
Molecular Weight 291.7 g/mol
IUPAC Name 5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)-1,3-thiazole
Standard InChI InChI=1S/C7H5ClF3NO2S2/c8-5-3-12-7(15-5)16(13,14)2-1-4(9)6(10)11/h3H,1-2H2
Standard InChI Key XSNMWAPKHUGZGQ-UHFFFAOYSA-N
SMILES C1=C(SC(=N1)S(=O)(=O)CCC(=C(F)F)F)Cl
Canonical SMILES C1=C(SC(=N1)S(=O)(=O)CCC(=C(F)F)F)Cl
Appearance Yellow to brown oil

Introduction

Chemical and Physical Properties of Fluensulfone

Fluensulfone (IUPAC name: 5-chloro-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfonyl]-1,3-thiazole) is a heterocyclic organofluorine compound with the molecular formula C7H5ClF3NO2S2\text{C}_7\text{H}_5\text{ClF}_3\text{NO}_2\text{S}_2 and a molecular weight of 291.70 g/mol . Its crystalline structure features a thiazole ring linked to a sulfonyl group and a trifluorobutene chain, contributing to its solubility in water (1.2 g/L at 20°C) and soil mobility .

Structural and Thermodynamic Characteristics

The compound exists as a white to off-white crystalline solid with a melting point of 34–35°C and decomposes before boiling at ~215°C . Key thermodynamic properties include:

PropertyValueSource
Octanol-water partition coefficient (log KowK_{ow})2.45
Vapor pressure (20°C)1.2×1031.2 \times 10^{-3} Pa
Density1.876 g/cm³
Dissociation constant (pKa)5.11 (1% aqueous solution)

Fluensulfone’s low vapor pressure minimizes atmospheric release, while its moderate hydrophilicity enables uniform distribution in soil profiles .

Mode of Action and Nematicidal Activity

Unlike neurotoxic organophosphates or carbamates, fluensulfone disrupts nematode energy metabolism by inhibiting mitochondrial complex II (succinate dehydrogenase) . Laboratory assays demonstrate irreversible paralysis of Meloidogyne incognita juveniles within 8 hours of exposure, followed by 90% mortality at 2.5 mg/L concentrations . Field studies report EC₅₀ values of 0.7–1.2 kg/ha for root-knot nematodes, outperforming oxamyl by 30–40% in cucumber trials .

Comparative Efficacy Across Application Methods

A 2012–2013 field experiment evaluated drip irrigation, pre-plant incorporation (PPI), and foliar sprays on nematode-infested cucumber plots :

Application MethodNematode Reduction (%)Yield Increase vs. Control (%)
Drip (3 kg/ha)78 ± 6142 ± 18
PPI (5 kg/ha)65 ± 9117 ± 14
Oxamyl PPI52 ± 1198 ± 12

Drip applications achieved superior nematode suppression due to sustained soil concentration, whereas PPI efficacy declined by 30% after 60 days .

Agricultural Applications and Phytotoxicity Considerations

  • Tomatoes: Seedling mortality reached 22% at 72 mL/100 m doses, with root biomass reduced by 34% .

  • Cucumbers: No phytotoxicity observed even at 96 mL/100 m, attributed to faster metabolic detoxification .

Laboratory germination assays revealed species-specific sensitivities:

CropGermination Inhibition (%)EC₅₀ (mg/L)
Tomato41 ± 812.3
Eggplant28 ± 618.7
Cucumber9 ± 345.6

These findings underscore the need for crop-specific dosage guidelines to balance nematode control and plant safety .

Environmental and Toxicological Profile

Fluensulfone’s environmental persistence is limited (DT₅₀ = 14–21 days in soil), with primary degradation pathways involving hydrolysis and microbial action . Aquatic toxicity studies classify it as “very toxic” to Daphnia magna (LC₅₀ = 0.8 mg/L), necessitating buffer zones near water bodies . Mammalian toxicity is low (rat oral LD₅₀ > 2,000 mg/kg), and it exhibits no mutagenic or carcinogenic potential in OECD tests .

Regulatory Status and Analytical Detection

Approved by the APVMA (Australia) and EPA (USA), fluensulfone is marketed as Nimitz 480 EC (480 g/L formulation) . Regulatory water monitoring employs LC-MS/MS methods with a detection limit of 0.05 ppb, validated across groundwater and surface matrices . Residue studies confirm post-harvest levels below 0.01 mg/kg in cucumbers, complying with Codex MRLs .

Recent Advances and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator